molecular formula C9H14Cl2N4 B7898829 4-Chloro-5-methyl-2-piperazin-1-yl-pyrimidine hydrochloride

4-Chloro-5-methyl-2-piperazin-1-yl-pyrimidine hydrochloride

Cat. No.: B7898829
M. Wt: 249.14 g/mol
InChI Key: HBASLRFPTPBPSO-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-2-piperazin-1-yl-pyrimidine hydrochloride is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both chloro and methyl groups on the pyrimidine ring, along with the piperazine substituent, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methyl-2-piperazin-1-yl-pyrimidine hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt.

Industrial Production Methods: Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which allows for the efficient and scalable production of piperazine derivatives . These methods are advantageous due to their high yields and the ability to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-methyl-2-piperazin-1-yl-pyrimidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine-substituted pyrimidine derivatives.

Scientific Research Applications

4-Chloro-5-methyl-2-piperazin-1-yl-pyrimidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-methyl-2-piperazin-1-yl-pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the pyrimidine ring .

Comparison with Similar Compounds

  • 4-Chloro-5-methyl-2-(2-methyl-piperazin-1-yl)-pyrimidine hydrochloride
  • 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxylate
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)pyrimidine

Comparison: Compared to similar compounds, 4-Chloro-5-methyl-2-piperazin-1-yl-pyrimidine hydrochloride is unique due to the specific positioning of the chloro and methyl groups on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of the piperazine moiety also contributes to its distinct pharmacological profile .

Biological Activity

4-Chloro-5-methyl-2-piperazin-1-yl-pyrimidine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes a piperazine ring and a pyrimidine moiety, which contribute to its potential pharmacological applications. The molecular formula is C_{11}H_{15}ClN_{4} and it has a molecular weight of approximately 263.16 g/mol.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit promising antiviral properties . For instance, studies have shown that certain pyrimidine derivatives can inhibit viral replication by targeting viral enzymes, thus making them potential candidates for antiviral drug development .

Antibacterial Properties

This compound also demonstrates antibacterial activity . Its structural components allow it to interact with bacterial cell membranes or inhibit essential bacterial enzymes, contributing to its effectiveness against various bacterial strains. Compounds in the same chemical class have been reported to show significant antibacterial effects, which can be leveraged in developing new antibiotics .

Anticancer Potential

The anticancer activity of this compound is particularly noteworthy. It has been observed to inhibit specific kinases involved in cancer cell signaling pathways, thereby reducing cell proliferation and inducing apoptosis in cancer cells. Various studies have highlighted its potential as an anti-cancer agent through mechanisms such as enzyme inhibition and modulation of cellular pathways .

Antioxidant Effects

Additionally, this compound exhibits antioxidant properties , which can protect cells from oxidative stress and damage. This characteristic is vital in preventing various diseases, including cancer and neurodegenerative disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The presence of the chloro group enhances its reactivity, while the piperazine ring contributes to its ability to interact with biological targets. Modifications at specific positions on the pyrimidine ring can lead to variations in potency and selectivity against different biological targets .

Compound NameStructure FeaturesUnique Properties
4-Chloro-5-methylpyrimidin-2-aminePyrimidine core with amino groupStrong antibacterial activity
4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloridePiperazine attached at position 2Neuroprotective effects
4-Chloro-5-(3-methylpiperazin-1-yl)pyrimidineMethyl-substituted piperazineEnhanced selectivity for certain kinases

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with the compound inducing apoptosis through caspase activation pathways. Further mechanistic studies revealed that it inhibited specific kinases associated with cell growth and survival .

Case Study 2: Antiviral Efficacy

In another study focusing on antiviral activity, derivatives of this compound were tested against HIV strains. The results showed that certain analogs could effectively inhibit viral replication by interfering with reverse transcriptase activity, suggesting potential therapeutic applications for treating viral infections .

Properties

IUPAC Name

4-chloro-5-methyl-2-piperazin-1-ylpyrimidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4.ClH/c1-7-6-12-9(13-8(7)10)14-4-2-11-3-5-14;/h6,11H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBASLRFPTPBPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)N2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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